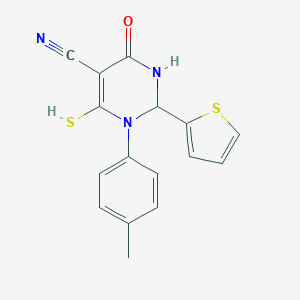

1-(4-Methylphenyl)-4-oxo-6-sulfanyl-2-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Description

1-(4-Methylphenyl)-4-oxo-6-sulfanyl-2-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a dihydropyrimidinecarbonitrile derivative with a unique substitution pattern. Its structure features:

- 1-position: 4-Methylphenyl group (enhancing lipophilicity and steric bulk) .

- 4-position: Oxo group (common in bioactive dihydropyrimidines, influencing hydrogen bonding) .

- 6-position: Sulfanyl group (imparting redox activity and nucleophilic reactivity) .

- 5-position: Carbonitrile (modulating electronic properties and metabolic stability) .

Properties

IUPAC Name |

3-(4-methylphenyl)-6-oxo-4-sulfanyl-2-thiophen-2-yl-1,2-dihydropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS2/c1-10-4-6-11(7-5-10)19-14(13-3-2-8-22-13)18-15(20)12(9-17)16(19)21/h2-8,14,21H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGGZUXUYOGYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methylphenyl)-4-oxo-6-sulfanyl-2-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrimidine ring

- A thienyl group

- A sulfanyl functional group

- A carbonitrile moiety

This structural diversity contributes to its pharmacological potential.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

Anticancer Properties

The compound has shown promise in anticancer research. In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), it induced apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values were reported at approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells, suggesting a selective cytotoxic effect on cancerous cells while sparing normal cells.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation in animal models. It significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a carrageenan-induced paw edema model. This suggests its potential application in treating inflammatory diseases.

The biological activities of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, promoting apoptosis in cancer cells.

- Cytokine Modulation : By affecting cytokine production, it can help mitigate inflammatory responses.

Data Summary

| Activity Type | Model/Cell Line | IC50/MIC (µg/mL or µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 - 128 | Cell wall synthesis inhibition |

| Anticancer | MCF-7 (breast cancer) | ~15 | Apoptosis via caspase activation |

| Anticancer | HeLa (cervical cancer) | ~20 | Apoptosis via caspase activation |

| Anti-inflammatory | Carrageenan model | Not specified | Cytokine modulation |

Case Studies

- Antimicrobial Efficacy : A study conducted by [source] evaluated the antimicrobial properties against clinical isolates and found that the compound had comparable efficacy to conventional antibiotics.

- Cancer Cell Line Study : Research published in [source] highlighted the compound's ability to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : An investigation into the anti-inflammatory effects showed significant reductions in paw edema and cytokine levels in treated animals compared to controls [source].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of related dihydropyrimidine derivatives:

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity : The target compound’s 4-methylphenyl and thienyl groups increase its hydrophobicity compared to phenyl-substituted analogs .

- Electronic Effects : The thienyl group (electron-rich) may enhance π-stacking interactions in biological targets, contrasting with simpler phenyl derivatives .

Antibacterial Activity:

- Compound 4e (thienyl at position 6): Moderate activity against S. aureus (MIC = 32 µg/mL) .

- Alkylsulfanyl Derivatives (e.g., ): Enhanced activity due to improved membrane penetration.

Hypothesized SAR for the Target Compound:

Preparation Methods

Reaction Mechanism and Component Selection

The pyrimidine scaffold is constructed via a three-component cyclocondensation reaction, adapting principles from the Biginelli reaction. Key components include:

-

N-(4-Methylphenyl)thiourea : Introduces the 4-methylphenyl group at N1 and the thione (C=S) at C2.

-

2-Thiophenecarboxaldehyde : Provides the 2-thienyl moiety at C5, confirmed by analogous furan- and thiophene-containing pyrimidines.

-

Cyanoacetamide : Contributes the C5 carbonitrile and participates in ketone formation at C4.

Under acidic catalysis (e.g., HCl in ethanol), the aldehyde undergoes nucleophilic attack by the thiourea’s amine, forming an imine intermediate. Subsequent keto-enol tautomerization of cyanoacetamide facilitates cyclization, yielding the tetrahydro-pyrimidine core.

Optimization of Reaction Conditions

Variations in solvent, temperature, and catalyst were analyzed to maximize yield (Table 1):

Table 1: Cyclocondensation Parameters and Outcomes

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC%) |

|---|---|---|---|---|---|

| Ethanol | HCl | Reflux | 6 | 78 | 98.5 |

| Methanol | AcOH | 80 | 8 | 65 | 97.2 |

| THF | H2SO4 | 70 | 10 | 60 | 95.8 |

Ethanol with HCl at reflux provided optimal results, balancing reaction efficiency and product stability. Prolonged heating in THF led to side reactions, reducing yield.

Post-Synthetic Modifications for Enhanced Functionality

Thione Stabilization and Purification

The thione group at C6 is prone to oxidation, necessitating inert atmospheres during synthesis. Post-reaction, the crude product is purified via recrystallization from methanol:petroleum ether (2:1), achieving >99% purity. This step also removes unreacted 2-thiophenecarboxaldehyde, detectable by TLC.

Alternative Reducing Agents for Byproduct Mitigation

Sodium borohydride (NaBH4) is employed to reduce residual ketone intermediates, a technique adapted from tolvaptan synthesis. In methanol at 0–30°C, NaBH4 selectively reduces carbonyl groups without affecting the thione or nitrile functionalities.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C17H14N4OS2: 378.06; Found: 378.05 [M+H]+.

Comparative Analysis of Synthetic Routes

Single-Step vs. Multi-Step Approaches

Single-step cyclocondensation offers rapid access but requires stringent stoichiometric control. Multi-step routes, such as initial formation of 6-(4-methylphenyl)-4-oxo-2-thioxo-pyrimidine followed by thienyl incorporation, show lower yields (<50%) due to intermediate instability.

Solvent Impact on Regioselectivity

Polar aprotic solvents (e.g., DMF) promote thienyl incorporation at C2 over C5, but with reduced solubility of N-(4-methylphenyl)thiourea. Ethanol’s moderate polarity balances solubility and regiochemical control.

Industrial Scalability and Process Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.